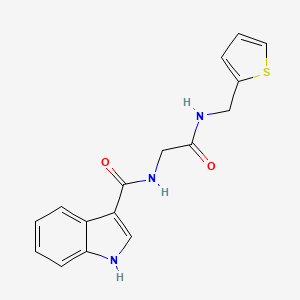

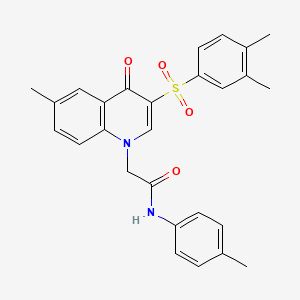

![molecular formula C17H15ClN2O3S B2574341 N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-phenoxypropanamide CAS No. 886948-38-5](/img/structure/B2574341.png)

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-phenoxypropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzothiazole is a heterocyclic compound . It’s a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators . Compounds with a benzothiazole ring have been found to exhibit a wide range of biological activities .

Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Chemical Reactions Analysis

The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .Applications De Recherche Scientifique

Medicinal Chemistry: Anticancer Properties

Benzothiazole derivatives have been extensively studied for their anticancer properties. The presence of the benzothiazole moiety in compounds has been associated with significant antitumor and cytotoxic activities . This compound, with its specific substitutions, could be investigated for its efficacy against certain cancer cell lines, potentially offering a new avenue for cancer treatment research.

Pharmaceutical Development: Anti-Inflammatory and Analgesic Effects

Thiophene, a core structure related to benzothiazole, exhibits a wide range of therapeutic properties, including anti-inflammatory and analgesic effects . The compound may serve as a lead molecule for the development of new drugs with improved pharmacological profiles for treating pain and inflammation.

Antimicrobial and Antifungal Applications

Thiazole derivatives are known for their antimicrobial and antifungal activities. The compound’s structural features suggest it could be synthesized and tested for these biological activities, contributing to the search for new antimicrobial agents .

Material Science: Chemical Reaction Accelerators

The benzothiazole ring system is often used in material science, particularly as a component in chemical reaction accelerators. Research into the compound’s properties could lead to the development of novel catalysts or accelerators for industrial chemical processes .

Neuroprotective Drug Research

Compounds containing thiazole rings have shown neuroprotective properties. This compound could be explored for its potential role in the synthesis of drugs aimed at protecting neuronal health or treating neurodegenerative diseases .

Antioxidant Activity

Antioxidants play a crucial role in protecting cells from oxidative stress. The structural attributes of this compound make it a candidate for antioxidant activity studies, which could lead to its application in preventing or treating diseases caused by oxidative damage .

Kinase Inhibition: Cancer and Inflammatory Diseases

Kinase inhibitors are important in the treatment of cancer and inflammatory diseases. The benzothiazole and phenoxypropanamide components of the compound could be indicative of kinase inhibitory activity, warranting further investigation into its potential as a kinase inhibitor .

Estrogen Receptor Modulation

Some benzothiazole derivatives have been found to modulate estrogen receptors. This compound could be studied for its potential use in hormone-related therapies, particularly in conditions sensitive to estrogen levels .

Mécanisme D'action

While the mechanism of action can vary greatly depending on the specific compound and its functional groups, benzothiazole derivatives have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Orientations Futures

Research into benzothiazole derivatives is ongoing, with many studies focusing on their potential as therapeutic agents due to their wide range of biological activities . Future research may continue to explore the synthesis of new benzothiazole derivatives and their potential applications in medicine and other fields.

Propriétés

IUPAC Name |

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-phenoxypropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O3S/c1-22-13-8-7-12(18)16-15(13)20-17(24-16)19-14(21)9-10-23-11-5-3-2-4-6-11/h2-8H,9-10H2,1H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMWGHSVZSDKKRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)CCOC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-phenoxypropanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

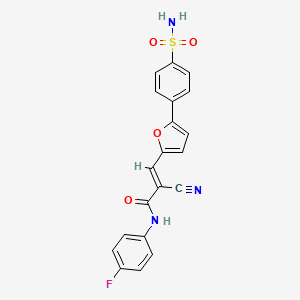

![(1S,6R,7R)-3-Azabicyclo[4.1.0]heptane-7-carboxylic acid;hydrochloride](/img/structure/B2574275.png)

![1-(Iodomethyl)-2-oxabicyclo[3.1.1]heptane](/img/structure/B2574279.png)

![N-(4-bromophenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2574281.png)